1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)-
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Overview
Description
1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazines or the oxidative cyclization of hydrazones . For 1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)-, a common synthetic route involves the reaction of 5-bromo-2-thiophenecarboxylic acid hydrazide with an appropriate oxidizing agent under controlled conditions . Industrial production methods often employ similar strategies but are optimized for higher yields and scalability .
Chemical Reactions Analysis
1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the thiophene rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazoles and thiophenes .
Scientific Research Applications
1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor, modulating the electronic properties of the molecules it interacts with . This interaction can affect various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2,5-bis(5-bromo-2-thienyl)- is unique due to its specific substitution pattern and the presence of bromine atoms on the thiophene rings. Similar compounds include:
1,2,4-Oxadiazole: Another isomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole: Known for its high positive heat of formation and applications in high-energy materials.
1,2,3-Oxadiazole: Less common but also used in various chemical applications.
These similar compounds share the oxadiazole core but differ in their substitution patterns and specific applications .
Properties
CAS No. |
35404-00-3 |
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Molecular Formula |
C10H4Br2N2OS2 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2,5-bis(5-bromothiophen-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H4Br2N2OS2/c11-7-3-1-5(16-7)9-13-14-10(15-9)6-2-4-8(12)17-6/h1-4H |
InChI Key |
CFOUYWGTLRRTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NN=C(O2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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